N-(2-methoxyethyl)-2,4,6-trimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(2-methoxyethyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-14-13-15(2)19(27(22,23)20-11-12-26-5)16(3)18(14)21(4)28(24,25)17-9-7-6-8-10-17/h6-10,13,20H,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOLTWKSENJDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)NCCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-methoxyethyl)-2,4,6-trimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from various research findings.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of 2,4,6-trimethyl-3-aminobenzenesulfonamide with a suitable electrophile. The resulting product is characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment.
- Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound.
- X-ray Crystallography : Offers detailed insights into the crystal structure and intermolecular interactions.
For instance, a study reported that the compound crystallizes in the monoclinic space group P2₁/c with specific lattice parameters (e.g., a = 25.9845 Å, b = 7.3318 Å, c = 16.3543 Å) .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results demonstrate that N-(2-methoxyethyl)-2,4,6-trimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is critical in treating infections .
Cytotoxicity Studies
In vitro cytotoxicity assays using A549 lung cancer cells showed that the compound has a dose-dependent effect on cell viability. The MTT assay indicated IC₅₀ values at different concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating potential as an anticancer agent .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers assessed the antibacterial activity of various sulfonamide derivatives, including our compound. The results highlighted its superior activity against gram-positive bacteria compared to gram-negative strains .
- Cytotoxicity in Cancer Research : Another study focused on evaluating the cytotoxic effects of sulfonamide derivatives on A549 cells. The findings indicated that modifications in the sulfonamide structure could enhance antitumor activity, emphasizing the role of substituents like methoxyethyl and methylphenylsulfonamido groups .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The compound’s activity and physicochemical properties can be contextualized through comparisons with analogs:
Key Observations
Substituent Impact on BChE Inhibition: Brominated ethoxyphenyl derivatives (e.g., 6k, 6d) exhibit moderate BChE inhibition (IC50 ~40–45 µM) . The target compound lacks bromine but includes methyl and N-methylphenyl groups, which may reduce steric hindrance and improve binding affinity.
Antimicrobial vs. Enzyme-Targeted Activity: Indolylideneamino-substituted sulfonamides (e.g., compound 11) prioritize antimicrobial activity, highlighting how electron-withdrawing groups (e.g., chloro-benzoyl) enhance interactions with microbial enzymes . The target’s methyl-rich structure may favor hydrophobic interactions with mammalian enzymes like BChE.
Role of Methoxyethyl Groups :
- Methoxyethyl substituents (seen in [11C]4 and A-836,339 ) improve water solubility and pharmacokinetics compared to ethyl or bromoethyl groups (e.g., 6d). This modification in the target compound may enhance bioavailability.
In contrast, N-benzyl or N-chlorobenzyl groups (e.g., 6k, ) introduce aromatic π-π stacking capabilities.
Q & A
Basic: What are the key synthetic challenges and methodological approaches for synthesizing this compound?
Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of sulfonamide bond formation and regioselective functionalization. Key challenges include avoiding side reactions (e.g., over-alkylation) and ensuring purity. Methodologically:
- Sulfonamide bond formation : React a benzenesulfonyl chloride derivative with a secondary amine (e.g., N-methylphenylamine) under anhydrous conditions with a base like triethylamine .
- Regioselective alkylation : Use protecting groups for the methoxyethyl chain to prevent unwanted substitutions during methylation .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>95%) .
Basic: How is the structural integrity of this compound confirmed during synthesis?
Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., 2,4,6-trimethyl groups via upfield shifts in H NMR) and sulfonamide linkages (C NMR for carbonyl signals at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the methoxyethyl and methylphenyl groups .
- Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.3% deviation .
Advanced: How can researchers optimize sulfonamide bond formation in sterically hindered substrates?
Answer:
Steric hindrance from the 2,4,6-trimethyl groups complicates sulfonamide bond formation. Optimization strategies include:
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates .
- Temperature control : Gradual heating (40–60°C) minimizes decomposition while ensuring complete reaction .
Advanced: What strategies address conflicting bioactivity data across studies involving sulfonamide derivatives?
Answer:
Contradictions in bioactivity often stem from variations in:
- Purity : Impurities >5% can skew results; validate via orthogonal methods (e.g., LC-MS and F NMR for fluorinated analogs) .
- Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to reduce variability in IC values .
- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to distinguish off-target effects .
Advanced: What computational methods predict this compound’s interaction with biological targets?
Answer:
Computational approaches include:
- Molecular docking : Simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) using AutoDock Vina with AMBER force fields .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between sulfonamide S=O and active-site residues) .
- QSAR modeling : Corrogate substituent effects (e.g., methoxyethyl chain length) on bioactivity using descriptors like logP and polar surface area .
Advanced: How can reaction pathways be analyzed for derivatization of the methoxyethyl group?
Answer:
Mechanistic studies require:
- Kinetic analysis : Monitor reaction progress via in situ FTIR to track intermediate formation (e.g., sulfonic acid intermediates) .
- Isotopic labeling : Use O-labeled water to trace hydrolysis pathways of sulfonamide bonds .
- DFT calculations : Map energy barriers for methoxyethyl substitution pathways (e.g., B3LYP/6-31G* level) .
Advanced: How does the trifluoromethyl group influence physicochemical properties compared to non-fluorinated analogs?
Answer:
The -CF group:
- Enhances lipophilicity : Increases logP by ~0.5–1.0 units, improving membrane permeability .
- Metabolic stability : Reduces oxidative degradation (CYP450-mediated) in hepatic microsomal assays .
- Electron-withdrawing effects : Stabilizes the sulfonamide moiety, altering pKa (~1.5 units lower than non-fluorinated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
